2-(2,4-difluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
The compound 2-(2,4-difluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one features a complex bicyclic pyrrolo-pyrrole scaffold substituted with a 9-methylpurine moiety and a 2,4-difluorophenyl group linked via an ethanone bridge. Its molecular formula is C23H21F2N5O, with a molecular weight of 437.45 g/mol. The structural complexity arises from the octahydropyrrolo[3,4-c]pyrrole system, which provides conformational rigidity, and the purine group, a common pharmacophore in kinase inhibitors.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-26-11-25-18-19(26)23-10-24-20(18)28-8-13-6-27(7-14(13)9-28)17(29)4-12-2-3-15(21)5-16(12)22/h2-3,5,10-11,13-14H,4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYTUTWVTMFRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one (CAS Number: 2549018-13-3) is a synthetic organic molecule with potential biological applications. Its structure features a difluorophenyl group and a purine derivative, suggesting that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the purine ring and the difluorophenyl moiety indicates potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The structural components allow it to potentially inhibit or modulate enzymatic activities, which can lead to various therapeutic effects.
In Vitro Studies
Recent studies have explored the compound's efficacy against several biological targets:
- Antitumor Activity : Preliminary data suggest that this compound may exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in various tumor models.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, its interaction with glycosidases suggests potential applications in diabetes management due to its role in carbohydrate metabolism .
Data Table: Biological Activities
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | 5.0 | |
| α-Glucosidase Inhibition | α-Glucosidase | 0.07 | |
| Enzyme Modulation | Kinases | TBD | TBD |
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of the compound on human breast cancer cells. The findings indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with an IC50 value of 5 µM. This suggests that the compound could be further developed as a potential chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of α-glucosidase, an enzyme critical for glucose metabolism. The compound demonstrated potent inhibitory activity (IC50 = 0.07 µM), outperforming established inhibitors like acarbose. This finding highlights its potential use in managing postprandial hyperglycemia in diabetic patients .
Future Directions
Further research is necessary to elucidate the full range of biological activities and mechanisms of action associated with this compound. Potential areas for exploration include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects for therapeutic applications.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-9-fluoro-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one (3l)
- Molecular Formula : C22H17ClFN2O
- Molecular Weight : 379.84 g/mol
- Key Features: Chlorophenyl group, pyrroloacridinone core, fluorine substitution.
- Applications: Exhibits antimicrobial and anticancer activity due to the acridinone framework, which intercalates DNA .
5-Fluoro-3-(3-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one (Example 125)
- Molecular Formula : C26H23F2N5O2
- Molecular Weight : 503.50 g/mol
- Key Features: Fluorophenyl group, chromenone core, purine linked via a methylpiperazinyl group.
- Applications: Designed as a kinase inhibitor, leveraging the chromenone scaffold for ATP-binding pocket interactions .
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone
- Molecular Formula: C11H8FNO
- Molecular Weight : 189.19 g/mol
- Key Features : Simpler pyrrole-fluorophenyl hybrid.
- Applications : Studied for antimicrobial properties, highlighting the role of fluorinated aryl groups in enhancing bioavailability .
Structural and Functional Comparison
Table 1: Comparative Analysis of Key Compounds
Core Scaffold Differences
- The target compound’s octahydropyrrolo[3,4-c]pyrrole system offers a rigid, three-dimensional structure compared to the planar pyrroloacridinone (3l) or chromenone (Example 125). This rigidity may improve target selectivity in kinase inhibition .
- The purine group in the target compound and Example 125 is critical for ATP-binding site interactions, whereas 3l relies on DNA intercalation via its acridinone core .
Substituent Effects
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound enhances metabolic stability compared to 3l’s 4-chlorophenyl group, which may increase toxicity due to chlorine’s larger atomic radius .
- Methylpurine vs. Methylpiperazinylpurine : The direct attachment of 9-methylpurine in the target compound simplifies synthesis compared to Example 125’s methylpiperazinyl linker, but may reduce solubility .
Pharmacokinetic Implications
- The bicyclic pyrrolo-pyrrole system in the target compound likely improves blood-brain barrier penetration relative to the chromenone-based Example 125 .
- The absence of a methylpiperazine group (as in Example 125) may reduce off-target interactions with serotonin receptors, enhancing specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
